

2-Chloro-6-ethoxybenzo[d]thiazole molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloro-6-ethoxybenzo[d]thiazole

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An In-Depth Technical Guide to **2-Chloro-6-ethoxybenzo[d]thiazole**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.^{[1][2]} Its unique heterocyclic structure imparts favorable physicochemical properties, enabling interactions with a diverse range of biological targets. Within this important class, **2-Chloro-6-ethoxybenzo[d]thiazole** emerges as a particularly valuable synthetic intermediate. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, while the ethoxy group at the 6-position modulates the electronic properties and lipophilicity of the core structure. This guide provides a comprehensive technical overview of **2-Chloro-6-ethoxybenzo[d]thiazole**, detailing its physicochemical properties, synthetic routes, chemical reactivity, and applications for professionals in chemical research and drug development.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in synthesis and research. **2-Chloro-6-ethoxybenzo[d]thiazole** is a solid at room temperature with well-defined physical characteristics.^[3]

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ CINOS	[3][4][5]
Molecular Weight	213.68 g/mol	[3][4][5]
CAS Number	79071-17-3	[3][4][5]
Appearance	Solid	[6]
Melting Point	66-67 °C	[3]
Boiling Point	145-148 °C (at 8 Torr)	[3]
Density (Predicted)	1.346 ± 0.06 g/cm ³	[3]
pKa (Predicted)	0.58 ± 0.10	[3]

Synthesis and Mechanistic Insights

The synthesis of **2-Chloro-6-ethoxybenzo[d]thiazole** is typically achieved from the corresponding 2-amino-6-ethoxybenzothiazole precursor. This transformation is a critical step that installs the reactive chloro group, paving the way for further derivatization.

Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction

A standard and reliable method involves a Sandmeyer-type reaction, where the 2-amino group is converted into a diazonium salt and subsequently displaced by a chloride ion.

- Step 1: Diazotization. 2-amino-6-ethoxybenzothiazole (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.
- Step 2: Diazonium Salt Formation. A solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water is added dropwise to the cooled mixture. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the unstable diazonium salt. The reaction progress is monitored for the absence of the starting amine.
- Step 3: Sandmeyer Reaction. The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) chloride (CuCl) (1.2 eq) dissolved in concentrated hydrochloric acid at

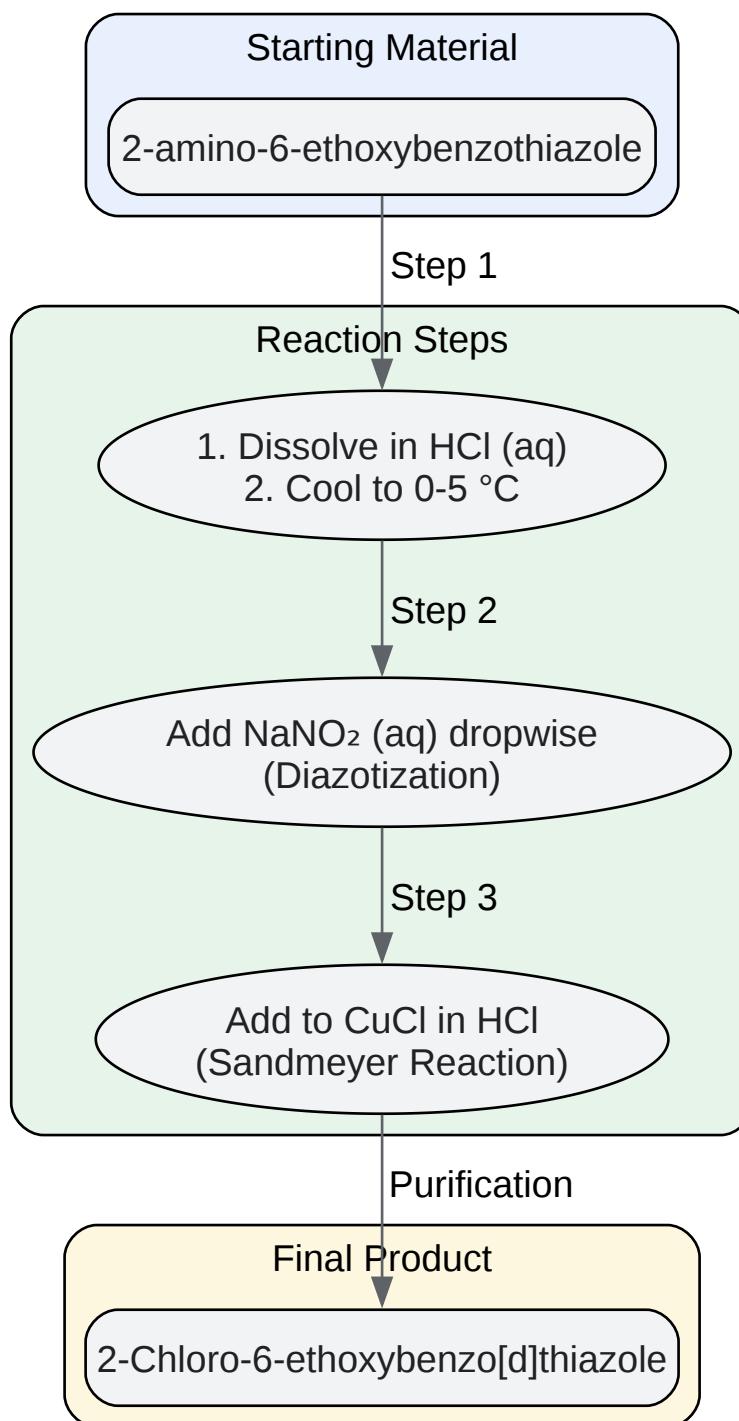
room temperature. The copper catalyst facilitates the substitution of the diazonium group with chloride.

- Step 4: Work-up and Purification. The reaction mixture is stirred for several hours until the evolution of nitrogen gas ceases. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure **2-Chloro-6-ethoxybenzo[d]thiazole**.

Causality and Experimental Rationale

- Low Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a low temperature (0-5 °C) is crucial to prevent its premature decomposition into undesired byproducts.
- Copper(I) Chloride Catalyst: The Sandmeyer reaction relies on a single-electron transfer mechanism involving the Cu(I) catalyst. This process is significantly more efficient for replacing the diazonium group than uncatalyzed nucleophilic substitution.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **2-Chloro-6-ethoxybenzo[d]thiazole**.

Chemical Reactivity and Role as a Synthetic Hub

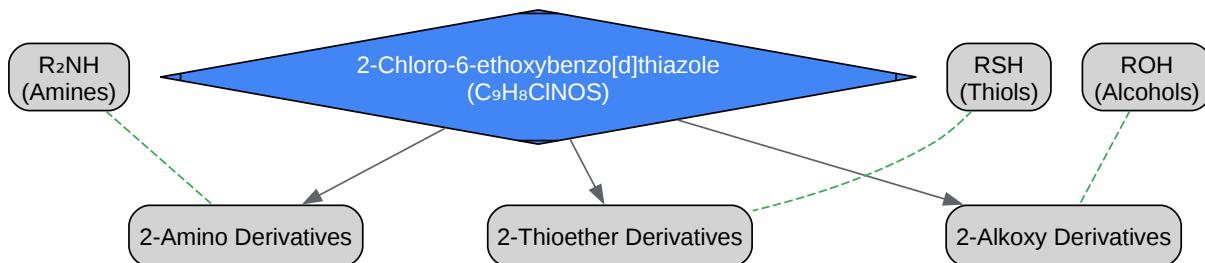
The primary utility of **2-Chloro-6-ethoxybenzo[d]thiazole** in drug discovery lies in the high reactivity of the C2-Cl bond. This position is highly susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the facile introduction of a wide variety of functional groups.

This reactivity enables its use as a "hub" or scaffold for building chemical libraries. By reacting it with various nucleophiles (amines, thiols, alcohols, etc.), researchers can rapidly generate a diverse set of derivatives for biological screening.

Key Reactions:

- Amination: Reaction with primary or secondary amines introduces substituted amino groups, a common feature in many bioactive molecules.
- Thiolation: Reaction with thiols yields 2-thioether derivatives.
- Alkoxylation: Reaction with alcohols or phenols produces 2-alkoxy or 2-aryloxy benzothiazoles.

Logical Relationship Diagram



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Caption: Role as a hub for generating diverse benzothiazole derivatives.

Applications in Medicinal Chemistry

The benzothiazole scaffold is integral to numerous compounds with demonstrated biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][7]} The

derivatives of **2-Chloro-6-ethoxybenzo[d]thiazole** are actively investigated for their therapeutic potential. The ethoxy group at the 6-position can enhance cell membrane permeability and modulate binding affinity to target proteins.

For example, various 2-substituted benzothiazoles have been synthesized and evaluated for their potential as anthelmintic agents and antioxidants.[\[7\]](#)[\[8\]](#) The ability to easily modify the 2-position makes this scaffold ideal for structure-activity relationship (SAR) studies, where researchers systematically alter the structure to optimize biological activity and drug-like properties.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be observed when handling **2-Chloro-6-ethoxybenzo[d]thiazole**. While specific data for this exact compound is limited, data from closely related structures provide a strong basis for risk assessment.

- **Hazards:** Likely to cause skin and serious eye irritation.[\[9\]](#)[\[10\]](#) May be harmful if swallowed or inhaled.[\[11\]](#)
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side shields, and a lab coat.[\[12\]](#) Use in a well-ventilated area or under a chemical fume hood.[\[11\]](#)
- **Handling:** Avoid breathing dust, fumes, or vapors.[\[11\]](#) Wash hands thoroughly after handling. Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[12\]](#)
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[12\]](#)

Conclusion

2-Chloro-6-ethoxybenzo[d]thiazole is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, coupled with the strategic placement of a reactive chloro group and a modulating ethoxy substituent, make it an ideal starting point for the creation of diverse chemical libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage the potential of the benzothiazole scaffold in developing next-generation therapeutics.

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